3-(4-hydroxyanilino)-2H-1,2,4-triazin-5-one
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Overview
Description
3-(4-Hydroxyanilino)-2H-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring substituted with a hydroxyanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyanilino)-2H-1,2,4-triazin-5-one typically involves the reaction of 4-hydroxyaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyaniline acts as a nucleophile attacking the electrophilic carbon atoms of the cyanuric chloride. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyanilino)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.
Substitution: The hydroxyanilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium ammonium nitrate and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 3-(4-hydroxyanilino)-2H-1,2,4-triazin-5-one exerts its effects involves its interaction with specific molecular targets. The hydroxyanilino group can form hydrogen bonds with biological macromolecules, while the triazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyanilino)-1,4-naphthoquinone: Shares the hydroxyanilino group but has a different core structure.
N-[3-[4-(4-Hydroxyanilino)-6-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]prop-2-enamide: Contains a similar hydroxyanilino group but is more complex.
Uniqueness
3-(4-Hydroxyanilino)-2H-1,2,4-triazin-5-one is unique due to its triazine core, which imparts distinct chemical properties and reactivity. This makes it a valuable scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
3-(4-hydroxyanilino)-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-3-1-6(2-4-7)11-9-12-8(15)5-10-13-9/h1-5,14H,(H2,11,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZOFJZBFGZQNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=O)C=NN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(=O)C=NN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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